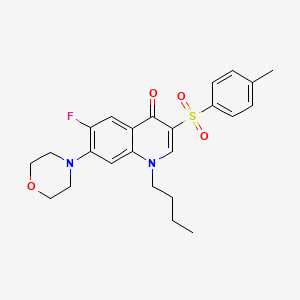

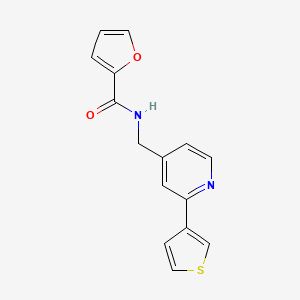

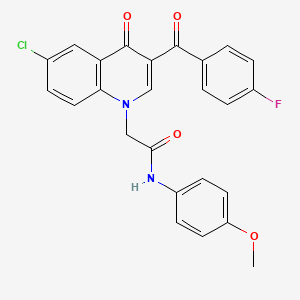

1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, commonly known as BFMT, is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research due to its unique properties and potential applications. The purpose of

Aplicaciones Científicas De Investigación

Synthesis and Modification Techniques

- Experimental and Theoretical Studies on Coupling Reactions : The synthesis of fluorinated heterocycles, including compounds similar to "1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one", has been explored through rhodium(III)-catalyzed C-H activation and coupling reactions. This process has shown potential for creating a variety of fluorinated heterocycles valuable in pharmaceutical and agrochemical industries, with detailed mechanistic insights supported by density functional theory (DFT) studies (Wu et al., 2017).

Biological and Chemical Applications

- Antitrypanosomal Activity : A study focused on the synthesis of thiosemicarbazide derivatives of "1-butyl-6-fluoro-7-morpholino-4-oxo-1,4-dihydroquinoline-3-carboxylic acid" and evaluated their antitrypanosomal activity. This research signifies the compound's potential in treating trypanosomiasis, with several derivatives showing promising biological activity (Pyrih et al., 2018).

Mechanoluminescence and Data Security

- AIE-active Ir(III) Complexes : Research into aggregation-induced emission (AIE) active materials has led to the development of compounds that exhibit tunable emissions and mechanoluminescence. These properties are valuable for applications in data security protection, highlighting the potential use of "1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one" derivatives in advanced material sciences (Song et al., 2016).

Antimicrobial Potency

- Broad Spectrum Antimicrobial Activity : The synthesis of new quinoline-based derivatives, including structures related to "1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one", has been explored for their antimicrobial efficacy. These studies demonstrate significant activity against a range of bacterial strains, offering insights into the compound's potential for developing new antimicrobial agents (Desai et al., 2012).

Fluorescence and Imaging Applications

- Fluorescent Probe Development : The compound has been investigated as part of a study on developing fluorescent probes for Cu2+ ions, indicating its utility in bioimaging applications. This research underscores the compound's role in enhancing the sensitivity and selectivity of fluorescent probes for detecting metal ions in biological systems (Wei et al., 2021).

Catalysis and Green Chemistry

- Catalyst-free Synthesis : Investigations into catalyst-free synthesis methods have included compounds akin to "1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one", showcasing the potential for more sustainable and efficient chemical synthesis processes. These studies contribute to the field of green chemistry by minimizing the use of hazardous catalysts and solvents (Govindaraju et al., 2016).

Propiedades

IUPAC Name |

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O4S/c1-3-4-9-27-16-23(32(29,30)18-7-5-17(2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWIOQMRVIGCMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2765769.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2765770.png)

![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2765772.png)